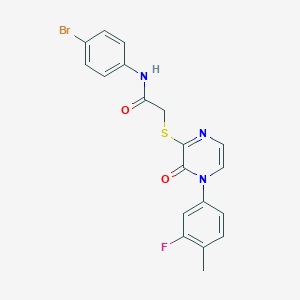
N-(4-bromophenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15BrFN3O2S and its molecular weight is 448.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromophenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromophenyl isothiocyanate with appropriate acetamides. The synthesis pathway can be summarized as follows:
- Formation of Thioamide : The initial step involves the reaction of 4-bromophenyl isothiocyanate with a suitable amine to form a thioamide.
- Acetylation : The thioamide is then acetylated using acetic anhydride or acetyl chloride to yield the final compound.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or pyrazine rings have shown activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| Compound A | Moderate | E. coli |
| Compound B | High | S. aureus |
| This compound | Pending | TBD |
Anticancer Activity
The anticancer potential of this compound has been assessed in vitro against various cancer cell lines. Compounds with similar structural motifs have demonstrated cytotoxicity against breast cancer (MCF7) and other tumor cell lines.
Case Study: Anticancer Screening
In a study evaluating the anticancer effects of related compounds, it was found that derivatives with electron-withdrawing groups exhibited enhanced activity against MCF7 cells. The IC50 values for these compounds ranged from 10 to 20 µM, indicating significant potency.
Structure–Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of these compounds:
- Electron-Withdrawing Groups : Enhance antimicrobial and anticancer activities.
- Thiazole and Pyrazine Rings : Essential for bioactivity; their presence correlates with increased potency.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in bacterial resistance and cancer proliferation pathways. These studies suggest favorable binding modes that could lead to the development of more potent derivatives.
属性
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2S/c1-12-2-7-15(10-16(12)21)24-9-8-22-18(19(24)26)27-11-17(25)23-14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQAGVMIPUPMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














